Product packaging for 4-Phenyl-2-(4-pyridyl)thiazole(Cat. No.:CAS No. 106950-18-9)

4-Phenyl-2-(4-pyridyl)thiazole

Cat. No.: B179156
CAS No.: 106950-18-9
M. Wt: 238.31 g/mol
InChI Key: KDWADCDCAPDAQP-UHFFFAOYSA-N
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Description

4-Phenyl-2-(4-pyridyl)thiazole is a heteroaromatic compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel small-molecule anticancer agents . Its molecular framework, featuring a thiazole core linked to phenyl and pyridyl rings, is a key structural motif found in several pharmacologically active molecules and is known to confer favorable drug-like properties, including compliance with Lipinski's rule of five for oral bioavailability . Recent scientific investigations highlight the promise of this compound's structural analogs. Research on hydrazonothiazole-based pyridine compounds has demonstrated potent cytotoxicity against the A549 lung cancer cell line, with certain derivatives inducing apoptosis through mitochondrial pathways and caspase-3 activation . Furthermore, studies have identified related thiazole derivatives as effective inhibitors of the MMP-9 enzyme, a key target in cancer metastasis, with strong binding interactions confirmed through molecular docking and dynamics simulations . The value of the this compound scaffold extends to targeting tumor-associated enzymes, positioning it as a versatile building block for developing selective inhibitors . This compound is intended for research purposes to further explore these mechanisms and optimize its potential as a lead structure in discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2S B179156 4-Phenyl-2-(4-pyridyl)thiazole CAS No. 106950-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-2-pyridin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWADCDCAPDAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353340
Record name 4-phenyl-2-(4-pyridyl)thiazole
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URL https://comptox.epa.gov/dashboard/DTXSID40353340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

106950-18-9
Record name 4-phenyl-2-(4-pyridyl)thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106950-18-9
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Synthetic Methodologies for 4 Phenyl 2 4 Pyridyl Thiazole and Derivatives

Classic Hantzsch Thiazole (B1198619) Synthesis for Pyridyl-Thiazoles

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a widely utilized and versatile method for the preparation of thiazole rings. bepls.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. This reaction forms the basis for several synthetic approaches to pyridyl-thiazoles.

A primary and direct application of the Hantzsch synthesis for the target scaffold involves the reaction of a pyridine-containing thioamide with a phenacyl bromide. For instance, the synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles can be achieved through the condensation of 4-bromoacetylpyridine with a substituted N-phenylthiourea. nih.gov This reaction directly installs the desired pyridyl and phenyl moieties onto the thiazole ring.

The general reaction scheme is as follows:

Scheme 1: Hantzsch synthesis of a pyridyl-thiazole derivative.
Reactant 1Reactant 2ProductReference
4-BromoacetylpyridineSubstituted N-phenylthioureaN-phenyl-4-(pyridin-4-yl)thiazole nih.gov
Phenacyl bromideIsonicotinamide (Thioamide form)4-Phenyl-2-(4-pyridyl)thiazoleInferred

This interactive table summarizes the reactants for the Hantzsch synthesis of pyridyl-thiazoles.

Research has demonstrated that this condensation can be efficiently carried out, with variations in reaction conditions influencing the yield and purity of the final product. nih.gov

The reaction involving the cyclization of 2-aminothiophenol (B119425) with pyridine (B92270) derivatives, such as pyridinecarboxaldehydes, is a well-established method in heterocyclic synthesis. However, it is crucial to note that this reaction leads to the formation of 2-pyridylbenzothiazoles , a class of compounds structurally distinct from this compound. mdpi.comresearchgate.net In this reaction, the benzene (B151609) ring of 2-aminothiophenol fuses with the newly formed thiazole ring.

For example, refluxing pyridine aldehyde derivatives with 2-aminothiophenol in ethanol (B145695) results in the corresponding 2-pyridylbenzothiazole. mdpi.com This method, while important for the synthesis of benzothiazoles, is not a direct route to the specific scaffold of this compound.

A common and versatile strategy in the synthesis of complex thiazole derivatives involves the initial preparation of a simpler thiazole core, which is then further functionalized. The synthesis of 2-amino-4-substituted phenyl thiazoles serves as a prime example of this approach. These compounds are valuable intermediates that can be subsequently modified to introduce the desired pyridyl group at the 2-position.

The synthesis of these intermediates is typically achieved through the classic Hantzsch reaction, where a substituted phenacyl bromide is reacted with thiourea (B124793). nih.gov A variety of substituted phenacyl bromides can be employed to generate a library of 2-amino-4-arylthiazoles. semanticscholar.org

Phenacyl Bromide DerivativeProduct
2-Bromoacetophenone (B140003)2-Amino-4-phenylthiazole (B127512)
4'-Bromo-2-bromoacetophenone2-Amino-4-(4-bromophenyl)thiazole
4'-Chloro-2-bromoacetophenone2-Amino-4-(4-chlorophenyl)thiazole

This interactive table shows examples of 2-amino-4-substituted phenyl thiazoles synthesized via the Hantzsch reaction.

Once obtained, the 2-amino group of these intermediates can undergo a range of chemical transformations, such as Sandmeyer-type reactions or cross-coupling reactions, to introduce the 4-pyridyl moiety.

Advanced and Environmentally Conscious Synthetic Pathways

In recent years, there has been a significant shift towards the development of synthetic methodologies that are not only efficient but also environmentally friendly. These advanced pathways often involve the use of alternative energy sources, greener solvents, and catalytic systems to minimize waste and energy consumption.

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the practicality of chemical synthesis, has emerged as a powerful tool in organic chemistry. While specific examples for the direct synthesis of this compound using this approach are not yet widely reported, the chemoenzymatic synthesis of thiazole derivatives, in general, has been successfully demonstrated.

A novel one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas (PPT) as a catalyst. mdpi.comrsc.org This method involves the reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates under mild, enzyme-catalyzed conditions, affording high yields of thiazole derivatives. mdpi.comrsc.org Another study has shown that lipase (B570770) can be an effective and environmentally friendly catalyst for the synthesis of 2,4-disubstituted thiazole derivatives from aryl ethanones and thioamides, often assisted by ultrasound. sysrevpharm.org

These enzymatic approaches offer several advantages, including high selectivity, mild reaction conditions, and the use of biodegradable catalysts, making them a promising avenue for the future synthesis of complex thiazoles like this compound.

EnzymeReactantsProduct ClassReference
Trypsin from porcine pancreas (PPT)Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylatesThiazole derivatives mdpi.comrsc.org
LipaseAryl ethanones, KBrO₃, Thioamide2,4-Disubstituted thiazole derivatives sysrevpharm.org

This interactive table summarizes chemoenzymatic approaches to thiazole synthesis.

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. Furthermore, the development of solvent-free reaction conditions aligns with the principles of green chemistry by reducing volatile organic waste.

A notable example in the context of pyridyl-thiazole synthesis is the fast and solvent-free method for the synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles. nih.gov This method utilizes the condensation of 4-bromoacetylpyridine with substituted N-phenylthiourea under microwave irradiation, achieving good to excellent yields within minutes without the need for a catalyst. nih.gov This approach is not only efficient but also significantly reduces the environmental impact of the synthesis. The use of microwave irradiation has also been reported in other Hantzsch thiazole syntheses, highlighting its broad applicability.

The following table compares conventional heating with microwave-assisted synthesis for N-phenyl-4-(pyridin-4-yl)thiazoles:

MethodReaction TimeYieldConditionsReference
Conventional Heating8 hoursLowerReflux in methanol
Microwave Irradiation5 minutesGood to ExcellentSolvent-free, no catalyst nih.gov

This interactive table compares conventional and microwave-assisted synthesis of N-phenyl-4-(pyridin-4-yl)thiazoles.

Synthesis of Specific this compound Analogs

The synthesis of analogs of this compound often employs variations of the classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.

The introduction of a carboxylic acid group at the 5-position of the thiazole ring is a key modification. While direct synthesis routes for this compound-5-carboxylic acid are established, analogous synthetic strategies provide insight into the functionalization of this position. For instance, the synthesis of similar isothiazole (B42339) carboxylic acids has been achieved by reacting a carboxamide precursor with sodium nitrite (B80452) in trifluoroacetic acid, yielding the desired carboxylic acid in high yields. mdpi.com This method of converting a carboxamide to a carboxylic acid represents a potential pathway for accessing these derivatives. mdpi.com Another general approach involves the hydrolysis of a corresponding ester, which is a common intermediate in Hantzsch-type syntheses.

A series of 4-methyl-2-(pyridin-4-yl)thiazole-5-yl-azole systems have been synthesized starting from a core thiazole structure. farmaciajournal.comfarmaciajournal.com The initial step is a Hantzsch reaction between pyridine-4-carbothioamide and ethyl 2-chloro-3-oxobutanoate in refluxing ethanol. farmaciajournal.comresearchgate.net This reaction forms the intermediate ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate. farmaciajournal.comresearchgate.net

This ethyl ester is then converted into 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide through hydrazinolysis with hydrazine (B178648) hydrate. farmaciajournal.comresearchgate.net This carbohydrazide (B1668358) is a versatile intermediate for the construction of various azole rings at the 5-position of the thiazole. For example, it can be cyclized with various reagents to form 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) moieties attached to the thiazole core. farmaciajournal.com

Table 1: Synthesis of the Key Intermediate for Azole Systems

Reactant 1 Reactant 2 Product
Pyridine-4-carbothioamide Ethyl 2-chloro-3-oxobutanoate Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

The general and widely used method for synthesizing 2-pyridyl 4-phenyl-thiazoles is the Hantzsch reaction. derpharmachemica.com This synthesis involves the condensation of an α-haloketone, such as 2-bromoacetophenone, with a suitable thioamide. researchgate.net For the synthesis of this compound, 2-bromoacetophenone would be reacted with pyridine-4-carbothioamide. The reaction is typically carried out by refluxing the reactants in a solvent like ethanol. farmaciajournal.com This approach allows for the introduction of various substituents on the phenyl ring by starting with appropriately substituted α-bromoacetophenones. universalprint.org

Derivatization Strategies for Structural Diversification

Structural diversification of the this compound scaffold is crucial for exploring its chemical space. This is achieved by modifying the core structure at various positions, particularly at the 2-amino position (if present) and on the peripheral phenyl and pyridyl rings.

When the thiazole scaffold contains a 2-amino group, this position serves as a primary handle for derivatization. The 2-amino group can undergo a variety of chemical transformations to introduce diverse functional groups. mdpi.com

Common derivatization strategies include:

Amide Formation: The amino group can be acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids (e.g., using EDCI as a coupling agent) to form amide derivatives. nih.gov For example, 2-amino-5-(4-acetylphenylazo)-thiazole can be acetylated with acetic anhydride (B1165640) or reacted with benzoyl chloride to yield the corresponding N-acetylated and benzoyl amino derivatives. nih.gov

Urea (B33335) and Thiourea Formation: Reaction of the 2-aminothiazole (B372263) with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. nih.gov

Schiff Base Formation: Condensation with various aldehydes can furnish the corresponding Schiff bases (imines). nih.gov

Table 2: Examples of Reagents for 2-Amino Thiazole Derivatization

Reagent Class Specific Reagent Example Resulting Functional Group
Acid Anhydride Acetic Anhydride N-acetyl
Acid Chloride Benzoyl Chloride N-benzoyl
Isocyanate Phenyl Isocyanate Phenyl urea
Isothiocyanate Benzoyl Isothiocyanate Benzoyl thiourea

Functionalization of the phenyl and pyridyl rings is typically achieved by incorporating substituted precursors into the initial thiazole synthesis. nih.gov By using substituted phenacyl bromides or substituted pyridine carbothioamides in the Hantzsch reaction, a wide array of functional groups can be introduced onto these aromatic rings. nih.gov

For example, starting with a 4-bromacetophenone and thiourea leads to the formation of 2-amino-4-(4-bromophenyl)thiazole. universalprint.org Similarly, using benzonitriles with various substituents as starting materials, which are then converted to the corresponding thioamides, allows for the introduction of groups like trifluoromethyl onto the phenyl ring of the final thiazole product. derpharmachemica.com This strategy allows for the systematic modification of electronic and steric properties of the molecule. nih.gov While direct functionalization of the pre-formed heterocyclic system is possible through modern cross-coupling reactions, the use of functionalized building blocks remains a more common and straightforward approach. derpharmachemica.com

Hybridization with Other Heterocyclic Scaffolds (e.g., Pyrimidinone, Pyrazole)

The molecular hybridization approach, which combines two or more pharmacologically active heterocyclic scaffolds into a single molecule, is a prominent strategy in medicinal chemistry. This technique aims to develop novel compounds with potentially enhanced efficacy, reduced toxicity, or the ability to modulate multiple biological targets simultaneously. The this compound core has been identified as a valuable building block for such hybridization, with significant research focusing on its linkage to other important heterocycles like pyrimidinone and pyrazole (B372694). researchgate.net

The synthesis of thiazole-pyrimidinone hybrids typically involves a multi-step approach that first constructs the pyrimidinone core, followed by the formation of the thiazole ring.

A common and well-established method for synthesizing the pyrimidinone unit is the Biginelli reaction . wikipedia.orgorganic-chemistry.org This one-pot, three-component condensation involves an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, catalyzed by an acid. wikipedia.orgsennosbiotech.com This reaction efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or the corresponding thiones (DHPMs), which serve as versatile intermediates. sennosbiotech.com

Once the pyrimidinone scaffold is obtained, it can be functionalized to enable the attachment of the thiazole ring. A subsequent Hantzsch thiazole synthesis is frequently employed. researchgate.net This involves the condensation of a pyrimidinone derivative bearing an α-haloketone moiety with a thioamide. For instance, pyrimidine-2-thiones, synthesized via the Biginelli reaction, can be condensed with substituted 2-bromo-1-phenylethanone derivatives to yield thiazolo[3,2-a]pyrimidine compounds. researchgate.net This strategy effectively fuses the two heterocyclic systems.

Table 1: General Synthetic Strategy for Thiazole-Pyrimidinone Hybrids

StepReaction NameReactantsProductPurpose
1Biginelli ReactionAryl aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone (DHPM)Construction of the core pyrimidinone ring. wikipedia.org
2FunctionalizationDHPM, Halogenating Agentα-Haloacetyl-DHPMIntroduction of a reactive site for thiazole synthesis. researchgate.net
3Hantzsch Synthesisα-Haloacetyl-DHPM, ThioamideThiazole-Pyrimidinone HybridFormation and attachment of the thiazole ring. researchgate.net

Several synthetic routes have been developed for conjugating the 4-phenylthiazole (B157171) moiety with pyrazole rings, often leveraging well-known named reactions.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone for creating thiazole-pyrazole hybrids. researchgate.netresearchgate.net This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant. The versatility of this reaction allows for two primary approaches:

Reaction of a Pyrazole-Carbothioamide with an α-Haloacetophenone : In this strategy, a pre-formed pyrazole ring, functionalized as a pyrazole-1-carbothioamide, is reacted with an α-bromoacetophenone derivative (phenacyl bromide). This reaction constructs the thiazole ring, linking it directly to the nitrogen of the pyrazole. This approach has been successfully used to generate a variety of 4-phenyl-2-(pyrazol-1-yl)thiazole derivatives. nih.govacs.org

Reaction of a Pyrazolyl-ketone with a Thioamide : An alternative route involves using a ketone substituted with a pyrazole ring as the starting material. This intermediate is first halogenated at the α-position and then reacted with a thioamide, such as thiourea, to form the desired thiazole-pyrazole hybrid.

Table 2: Hantzsch Synthesis for Thiazolyl-Pyrazoline Hybrids

Starting Pyrazole Derivativeα-HaloketoneReaction ConditionsResulting Hybrid Scaffold
Pyrazole-1-carbothioamideSubstituted Phenacyl BromideReflux in ethanol or DMF2-(Pyrazol-1-yl)-4-phenylthiazole
Thioamide/Thioureaα-Halo-pyrazolyl-ketoneReflux in ethanol4-(Pyrazol-yl)-thiazole derivative

Data compiled from studies on thiazole-pyrazoline conjugates. nih.govacs.org

Vilsmeier-Haack Reaction Pathway

An alternative methodology for creating pyrazole-thiazole hybrids involves first forming a hydrazone from a thiazole precursor, which is then cyclized and formylated using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). jocpr.com

This synthesis proceeds in two main steps:

Hydrazone Formation : A 2-hydrazino-4-phenylthiazole (B1196766) intermediate is condensed with a ketone, such as acetophenone (B1666503). This reaction, typically refluxed in ethanol with a catalytic amount of acetic acid, yields the corresponding acetophenone hydrazone, which can be considered a pyrazoline intermediate. jocpr.com

Cyclization and Formylation : The isolated hydrazone is then treated with the Vilsmeier-Haack reagent (DMF/POCl₃). This reagent facilitates the cyclization of the pyrazoline into a stable pyrazole ring while simultaneously introducing a formyl (-CHO) group at the 4-position of the newly formed pyrazole. jocpr.comresearchgate.netrsc.org This method has been used to successfully synthesize compounds like 2-(4'-formyl-3'-phenylpyrazol-1-yl)-4-phenylthiazole. jocpr.com

Table 3: Vilsmeier-Haack Synthesis of a 2-(Pyrazol-1-yl)-4-phenylthiazole Derivative

StepReactant 1Reactant 2Reagents/ConditionsIntermediate/Product
12-Hydrazino-4-phenylthiazoleAcetophenoneEthanol, Acetic Acid (cat.), RefluxAcetophenone-(4-phenylthiazol-2-yl)-hydrazone
2Acetophenone-(4-phenylthiazol-2-yl)-hydrazoneVilsmeier-Haack Reagent (DMF/POCl₃)Heat (80-85 °C)2-(4'-Formyl-3'-phenylpyrazol-1-yl)-4-phenylthiazole

This synthetic route provides a formylated pyrazole ring attached to the thiazole core. jocpr.com

Chemical Reactivity and Transformation of 4 Phenyl 2 4 Pyridyl Thiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is generally considered an electron-deficient system, which can make it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, substitution is possible, with theoretical calculations predicting the order of electrophilic reactivity at the unoccupied positions of a simple thiazole ring to be 5 > 2 > 4. ijper.org In 4-Phenyl-2-(4-pyridyl)thiazole, positions 2 and 4 are already substituted, making the C5 position the primary site for electrophilic attack. ijper.orgacs.org This regioselectivity has been demonstrated in various reactions, including halogenation and formylation. researchgate.netudayton.edu For instance, direct electrophilic halogenation has been successfully performed on related thiazole systems, which were previously thought to be inert to such reactions. udayton.edu

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com Studies on 4-phenyl-2-aminothiazole derivatives, which are structurally related to this compound, show that formylation is highly dependent on the substituents present on the core structure. researchgate.netbilecik.edu.tr

Systematic examinations of Vilsmeier-Haack reactions on N-substituted 4-phenyl-2-aminothiazole derivatives have revealed significant structural selectivity. researchgate.netbilecik.edu.tr Depending on the nature of the substituent on the 2-amino group, formylation can occur at different positions, including the C5 position of the thiazole ring, the phenyl group, or the amino group itself. researchgate.netbilecik.edu.trunibocconi.it In some cases, instead of formylation, compounds containing N,N-dimethylformimidamide groups are formed. researchgate.netbilecik.edu.tr When the C5 position of the thiazole ring is formylated, the resulting aldehyde products have been characterized and confirmed through various spectroscopic techniques and X-ray crystallography. unibocconi.it

Table 1: Vilsmeier-Haack Formylation of Substituted 4-Phenyl-2-aminothiazole Derivatives This table summarizes typical outcomes of the Vilsmeier-Haack reaction on related thiazole compounds, illustrating the principle of regioselectivity.

Starting MaterialReagentsPrimary ProductReference
N,N'-Benzoyl protected 4-phenyl-2-aminothiazolePOCl₃ / DMF(E)-N'-(5-formyl-4-phenylthiazol-2-yl)-N,N-dimethylformimidamide unibocconi.it
N-Phenyl substituted 4-phenyl-2-aminothiazolePOCl₃ / DMFN-phenyl-N-(4-phenylthiazol-2-yl)formamide unibocconi.it
4-Phenyl-N-2-aminothiazole derivativesPOCl₃ / DMFSelective formylation of thiazole ring, phenyl group, or amino group researchgate.netbilecik.edu.tr

Nucleophilic Substitution Reactions

The this compound scaffold can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com These reactions can potentially occur on either the thiazole or the pyridine (B92270) rings. smolecule.com The specific conditions and the nature of the nucleophile determine the outcome of the reaction. For example, the synthesis of related N-(pyridin-2-yl)thiazole-5-carboxamides has been optimized through nucleophilic substitution reactions using 2-nitropyridine (B88261) as a starting material, which is later reduced. aip.org Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve nucleophilic substitution. smolecule.com

Reactions Involving Functional Groups on the Thiazole Core

The functionalization of the this compound core opens up pathways for more complex chemical transformations, including the synthesis of fused heterocyclic systems and Schiff bases. These reactions typically begin with a derivative of the parent compound, such as a 2-aminothiazole (B372263). nih.govresearchgate.net

Derivatives of 4-phenylthiazole (B157171) are valuable precursors for constructing fused heterocyclic systems, which are prominent in medicinal chemistry. sciforum.netbohrium.comarkat-usa.org For example, 2-amino-4-phenylthiazole (B127512) can be used in a series of heterocyclization reactions to produce fused pyran, pyridine, and other thiazole derivatives. oalib.com One common strategy involves the reaction of a functionalized thiazole with bifunctional reagents to build a new ring. For instance, a 2-amino-4-phenylthiazole derivative can react with phenyl isothiocyanate to form a thiourea (B124793), which can then be cyclized to create fused systems like pyrano[2,3-d]thiazoles. iaea.org Similarly, reactions with active halogen-containing compounds can lead to the formation of other complex thiazole derivatives. researchgate.net

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. juniperpublishers.comekb.eg In the context of thiazole chemistry, 2-amino-4-phenylthiazole is a common starting material for synthesizing Schiff bases. researchgate.netmdpi.comjpionline.org The reaction involves the nucleophilic attack of the exocyclic amino group on the carbonyl carbon of an aldehyde, followed by dehydration. chemicalbook.com These reactions are often carried out in solvents like ethanol (B145695), sometimes with a catalytic amount of acid. ekb.egjpionline.org A wide variety of aromatic and heterocyclic aldehydes can be used, leading to a diverse library of thiazole-containing Schiff bases. researchgate.netekb.eg

Table 2: Synthesis of Schiff Bases from 2-Amino-4-phenylthiazole Derivatives This table provides examples of Schiff base formation reactions.

Amine ReactantAldehyde ReactantReaction ConditionsProduct TypeReference
4-Phenyl-2-aminothiazoleSubstituted BenzaldehydesEthanol, Reflux2-(Arylideneamino)-4-phenylthiazole researchgate.net
2-Amino-4-substituted phenyl thiazolesVarious Aryl AldehydesMicrowave Irradiation (200 W)2-(Arylideneamino)-4-arylthiazole jpionline.org
2-AminothiazoleAromatic AldehydesMild ConditionsThiazolyl Schiff Base chemicalbook.com
2-Amino-4-(p-hydroxyphenyl)thiazole2-HydroxybenzaldehydeEthanol, Reflux2-((2-Hydroxybenzylidene)amino)-4-(4-hydroxyphenyl)thiazole ekb.eg

Investigations into Regioselectivity in Chemical Transformations

Regioselectivity, the control of where a reaction occurs on a molecule, is a critical aspect of the chemical transformation of this compound and its derivatives. As discussed, electrophilic substitution, such as Vilsmeier-Haack formylation, predominantly occurs at the C5 position of the thiazole ring, as the C2 and C4 positions are blocked. ijper.orgacs.orgresearchgate.net

However, the Vilsmeier-Haack reaction itself provides a clear example of how regioselectivity can be influenced by the substituent pattern of the starting material. researchgate.netbilecik.edu.tr Studies on N-substituted 4-phenyl-2-aminothiazoles have shown that the site of formylation can be directed to the thiazole ring, the N-substituent, or the phenyl ring based on the electronic and steric nature of the protecting group on the amine. researchgate.netunibocconi.it For instance, with an N-phenyl substituent, formylation occurs on the amine nitrogen rather than the thiazole ring, yielding N-phenyl-N-(4-phenylthiazol-2-yl)formamide. unibocconi.it In contrast, other protecting groups can direct the formylation to the C5 position of the thiazole. unibocconi.it This tunable reactivity underscores the importance of substituent effects in directing the outcomes of chemical transformations on this heterocyclic core.

Coordination Chemistry of 4 Phenyl 2 4 Pyridyl Thiazole Ligands

Thiazole-Pyridyl Ligands in Metal Complex Formation

Thiazole-pyridyl based ligands are a significant class of compounds in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The unique electronic and structural features of these ligands, including the presence of both hard and soft donor atoms, make them versatile for the synthesis of coordination polymers, metal-organic frameworks, and discrete molecular complexes.

The coordination versatility of 4-Phenyl-2-(4-pyridyl)thiazole stems from the presence of multiple potential donor sites. The thiazole (B1198619) ring itself is a five-membered heteroaromatic system containing both a sulfur atom, which is considered a soft base, and a nitrogen atom, which acts as a hard base. uni.lu This dual nature allows thiazole-based ligands to coordinate effectively with a wide range of metal ions, from hard to soft acids. uni.lu

The pyridyl group attached at the 2-position of the thiazole ring introduces an additional hard nitrogen donor atom. This nitrogen is a well-established coordination site in a vast number of metal complexes. Consequently, this compound can act as a multidonor ligand, with the potential to bind metal ions through the thiazole nitrogen, the thiazole sulfur, and the pyridine (B92270) nitrogen. The specific coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

The arrangement of the nitrogen atoms in the pyridyl and thiazole rings of this compound makes it an excellent candidate for chelation. When both the pyridine nitrogen and the thiazole nitrogen coordinate to the same metal center, a stable five-membered chelate ring is formed. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands.

Pyridyl-thiazole scaffolds have been shown to act as bidentate chelating ligands in numerous metal complexes. For instance, related thiazole-pyridine based ligands have been used to form stable complexes with various transition metals, where the ligand coordinates in a bidentate fashion through the pyridine and thiazole nitrogen atoms. In some cases, these ligands can also act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. The phenyl group at the 4-position of the thiazole ring can further influence the steric and electronic properties of the ligand, which in turn can affect the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiazole-pyridyl ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized by a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Thiazole-pyridyl ligands have been successfully used to synthesize complexes with a wide array of transition metal ions. While specific studies on this compound are limited, the coordination chemistry of analogous compounds provides insight into its expected behavior. For example, various thiazole and pyridine-containing ligands have been shown to form stable complexes with Co(II), Cu(II), Ni(II), and Zn(II). researchgate.netnih.gov The synthesis of these complexes generally involves the reaction of the ligand with the corresponding metal chloride, nitrate, or acetate (B1210297) salt in a solvent such as ethanol (B145695), methanol, or acetonitrile. nih.gov

The stoichiometry of the resulting complexes can vary, with common ratios being 1:1, 1:2, or 2:1 (metal:ligand), leading to different coordination geometries. For instance, octahedral, tetrahedral, and square planar geometries are commonly observed in complexes of these metal ions with N-heterocyclic ligands. The specific geometry is influenced by the coordination number of the metal ion, the steric bulk of the ligand, and the nature of any counter-ions or solvent molecules that may also be coordinated to the metal center. Research on related systems suggests that this compound would likely form stable complexes with the aforementioned transition metals, potentially exhibiting a range of coordination modes and geometries.

The characterization of metal complexes of this compound would rely on a suite of spectroscopic techniques to elucidate their structure and bonding.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the ligand and its complexes in solution. Upon coordination to a paramagnetic metal ion, significant broadening and shifting of the proton and carbon signals of the ligand are expected. For diamagnetic metal complexes, such as those of Zn(II) and Cd(II), the changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide valuable information about the binding sites. Protons and carbons near the coordination site will experience the most significant changes in their electronic environment and thus the largest chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the vibrational modes of the ligand and to observe changes upon complexation. The stretching frequencies of the C=N and C-S bonds within the thiazole and pyridine rings are particularly informative. A shift in these vibrational bands to higher or lower wavenumbers upon coordination to a metal ion can confirm the participation of the nitrogen and/or sulfur atoms in bonding. For example, a shift in the C=N stretching vibration of the pyridine ring to a higher frequency is often indicative of coordination through the pyridine nitrogen.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the ligand and its metal complexes in the UV-Vis region provide information about the electronic transitions. The ligand is expected to show intense absorption bands in the UV region due to π→π* and n→π* transitions within the aromatic rings. Upon complexation with transition metals, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand. The position and intensity of these bands can provide information about the coordination geometry around the metal ion.

High-Resolution Mass Spectrometry (HRMS): HRMS is a crucial technique for determining the exact mass and elemental composition of the synthesized complexes, confirming their stoichiometry.

Electron Spin Resonance (ESR) Spectroscopy: For complexes with paramagnetic metal ions such as Cu(II), Mn(II), and some Co(II) and Ni(II) species, ESR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal center.

The following table summarizes typical spectroscopic data observed for related thiazole-pyridyl metal complexes.

Spectroscopic TechniqueLigand (Typical Observations)Metal Complex (Typical Observations)
¹H NMR Sharp signals for aromatic protons.Broadened and shifted signals for paramagnetic complexes; downfield shifts of protons near coordination site for diamagnetic complexes.
¹³C NMR Sharp signals for aromatic carbons.Broadened and shifted signals for paramagnetic complexes; shifts in carbon signals adjacent to donor atoms for diamagnetic complexes.
FT-IR Characteristic C=N and C-S stretching bands.Shifts in C=N and C-S stretching frequencies, indicating coordination. Appearance of new bands corresponding to metal-ligand vibrations.
UV-Vis Intense π→π* and n→π* transitions in the UV region.Ligand-based transitions may be shifted. Appearance of d-d and/or charge-transfer bands in the visible region.

The table below presents representative crystallographic data for a related thiazole-based ligand and its metal complex to illustrate the type of information obtained from such studies.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Related Thiazole Ligand TriclinicP-17.2097.8008.67091.4190.48100.95
Related Ni(II) Complex MonoclinicP2₁/n8.25713.09723.3849094.6990

Data for related compounds are presented for illustrative purposes.

Structural Geometry and Coordination Modes of Metal Complexes

The coordination of this compound and related ligands to metal centers can result in a range of geometries, primarily dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand. The nitrogen atoms of the pyridine and thiazole rings are the primary donor sites, allowing the ligand to act in a monodentate or bidentate fashion.

Octahedral Geometry:

Octahedral coordination is a common geometry for transition metal complexes with pyridyl-thiazole based ligands, typically involving a central metal ion coordinated to six donor atoms. In complexes with ligands analogous to this compound, this geometry is often achieved through the coordination of two or three bidentate ligands, or a combination of the ligand and other co-ligands such as water, halides, or carboxylates.

For instance, in complexes of the related ligand 2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole, cobalt(II) and nickel(II) have been observed to adopt octahedral geometries. In a cobalt(II) complex, the central metal ion is coordinated to two nitrogen atoms from two different pyridyl-thiazole ligands and four oxygen atoms from coordinated water molecules. researchgate.net Similarly, a nickel(II) complex with the same ligand, in the presence of 4,4'-oxybis(benzoic acid) as a co-ligand, also displays a distorted octahedral environment. researchgate.net

The crystal structure of a copper(II) complex with 2,5-bis(2-pyridyl)-1,3,4-thiadiazole, another analogous ligand, reveals an elongated octahedral geometry. The equatorial positions are occupied by the nitrogen atoms of two ligands, while the axial positions are taken by two thiocyanate (B1210189) anions. researchgate.net

Below is a table summarizing representative bond lengths and angles for octahedral complexes with ligands analogous to this compound.

Metal IonLigandM-N (Å)M-O/X (Å)N-M-N Angle (°)
Co(II)2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole2.15 - 2.202.10 - 2.15 (H₂O)~90 and ~180
Ni(II)2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole2.05 - 2.152.00 - 2.10 (carboxylate)~90 and ~180
Cu(II)2,5-bis(2-pyridyl)-1,3,4-thiadiazole~2.00 (equatorial)~2.50 (axial, SCN)~90 and ~180

Tetrahedral Geometry:

Tetrahedral geometry, where the central metal ion is coordinated to four ligands, is also observed in complexes with pyridyl-thiazole type ligands, particularly with d¹⁰ metal ions like zinc(II) or when steric hindrance prevents the formation of higher coordination numbers.

The following table presents typical geometric parameters for tetrahedral zinc(II) complexes with related N-heterocyclic ligands.

Metal IonLigand SystemM-N (Å)M-X (Å)N-M-N Angle (°)X-M-X Angle (°)
Zn(II)Pyridine-thiazole derivative~2.00 - 2.10~2.20 - 2.30 (Cl)~100 - 115~110 - 120
Zn(II)Phenyl-imidazole derivative~2.00 - 2.05~2.20 - 2.25 (Cl)~104~111

For this compound to act as an N,N,N-tridentate ligand, it would need to be chemically modified to incorporate a third nitrogen donor atom in a suitable position to form a stable chelate complex with a metal ion. A common strategy to achieve this is to link two thiazole or other N-heterocyclic rings to a central pyridine ring, as seen in 2,6-bis(thiazolyl)pyridine or 2,6-bis(pyrazolyl)pyridine systems.

These "pincer" type ligands are well-known for their ability to form stable complexes with a variety of transition metals, often resulting in a meridional coordination of the three nitrogen atoms to the metal center. This coordination mode can enforce specific geometries and impart unique electronic and catalytic properties to the metal complexes.

For example, the ligand 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine acts as a coplanar tridentate nitrogen-donor ligand, forming complexes with zinc(II) and copper(II). mdpi.com Similarly, 2,6-bis(2,6-diethylphenyliminomethyl)pyridine forms heptacoordinated complexes with cobalt(II), nickel(II), copper(II), and zinc(II), where the tridentate ligand occupies three of the coordination sites. nih.gov

The structural parameters of such tridentate complexes are characterized by the "bite angles" of the ligand, which are the angles between the central pyridine nitrogen and the two outer nitrogen donors.

A hypothetical N,N,N-tridentate ligand derived from the this compound scaffold, such as 2,6-bis(4-phenylthiazol-2-yl)pyridine, would be expected to form stable complexes with a range of transition metals. The table below provides expected bond lengths and angles for such a complex based on data from analogous tridentate N-donor ligands.

Metal IonLigand SystemM-N_pyridyl (Å)M-N_outer (Å)N_pyridyl-M-N_outer Angle (°)
Fe(II)2,6-bis(pyrazolyl)pyridine~1.90 - 2.00~2.10 - 2.20~75 - 85
Co(II)2,6-bis(iminomethyl)pyridine~2.10 - 2.20~2.20 - 2.30~70 - 80
Ni(II)2,6-bis(pyrazolyl)pyridine~2.00 - 2.10~2.10 - 2.20~75 - 85

Based on a comprehensive search for advanced theoretical and computational investigations specifically focused on the chemical compound “this compound,” it has been determined that detailed, publicly available research data for the specified analyses (Density Functional Theory and Molecular Docking Simulations) are not available.

The search yielded numerous studies on related thiazole and pyridine derivatives, which utilize the methodologies requested in the outline, such as DFT for geometry optimization, electronic structure analysis, and the calculation of reactivity descriptors, as well as molecular docking simulations to assess protein-ligand interactions. nih.govresearchgate.netnih.govnih.govnih.govrsc.org These studies confirm that the outlined computational approaches are standard practice for characterizing novel compounds.

However, no specific scientific literature could be found that reports the results of these analyses for the exact molecule, this compound. Therefore, it is not possible to provide scientifically accurate data for its optimized molecular geometry, HOMO-LUMO energy gap, molecular electrostatic potential, quantum chemical reactivity descriptors, or its specific interactions and binding affinities with any protein targets.

To fulfill the user's request, which strictly requires focusing solely on this compound and adhering to the provided outline, the specific data from dedicated research on this compound is necessary. Without such data, generating the requested article would lead to speculation or the inaccurate representation of data from other molecules, which would violate the core requirement for scientific accuracy.

Advanced Theoretical and Computational Investigations of 4 Phenyl 2 4 Pyridyl Thiazole

Investigation of Intramolecular Charge Transfer (ICT) Interactions

Intramolecular Charge Transfer (ICT) is a phenomenon that occurs in molecules with electron-donating and electron-accepting groups, where electronic charge is transferred from the donor to the acceptor upon photoexcitation. The study of ICT is crucial for the development of fluorescent probes, sensors, and materials for nonlinear optics.

Specific investigations into the intramolecular charge transfer (ICT) interactions within 4-Phenyl-2-(4-pyridyl)thiazole have not been found in the reviewed literature. Research has been conducted on the ICT properties of other pyridyl-thiazole derivatives, where substituents and solvent polarity were shown to influence the charge transfer processes nih.gov. However, a detailed photophysical study and theoretical calculations to characterize the ICT states of this compound are not available.

Exploration of 4 Phenyl 2 4 Pyridyl Thiazole in Materials Science and Engineering

Applications in Polymer Chemistry

The incorporation of 4-phenyl-2-(4-pyridyl)thiazole and its derivatives into polymer structures offers a pathway to imbue these macromolecules with novel functionalities. One significant application lies in the development of fluorescent chemosensors. For instance, derivatives such as 4-pyridyl-5-hydroxyethyl-thiazole have been functionalized with monomeric units, like acryloyl or styryl substituents. These functionalized thiazoles can then be covalently integrated into a polymer matrix, such as polystyrene, through radical-initiated polymerization. This approach has been successfully employed to create polymer films that act as fluorescent sensors for the detection of organophosphate nerve agent simulants. The polymer matrix provides a robust and solvent-free platform for the sensor, making it practical for real-world applications like vapor-phase detection or on-test-strip analysis.

While direct polymerization of this compound itself is not widely documented, the synthesis of conducting polymers from related heterocyclic monomers like pyrrole and thiophene is a well-established field. These polymers, which possess a conjugated backbone of alternating single and double bonds, exhibit electronic conductivity. The synthesis of such polymers can be achieved through chemical or electrochemical methods. Given the conjugated nature of the this compound core, it represents a potential monomer for the synthesis of novel conductive or semi-conductive polymers with unique optical and electronic properties.

Role in the Production of Dyes and Pigments

The thiazole (B1198619) moiety is a key component in the synthesis of a variety of dyes, particularly azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The general synthesis of azo dyes involves a diazotization reaction of a primary aromatic or heterocyclic amine, followed by a coupling reaction with an electron-rich substrate.

Derivatives of 4-phenylthiazole (B157171), such as 2-amino-4-phenylthiazole (B127512), serve as important precursors in this process. The amino group on the thiazole ring can be diazotized using reagents like nitrosyl sulfuric acid. The resulting diazonium salt is then coupled with various aromatic compounds, such as tertiary amines or phenolic derivatives, to produce a wide range of bisazo disperse dyes. These dyes have been successfully applied to polyester fabrics, exhibiting a spectrum of colors from light yellow to dark red with good fastness properties. The specific shade and performance of the dye can be tuned by modifying the substituents on the coupling component.

For example, 2-amino-4-(4'-chlorophenyl)-1,3-thiazole has been used to synthesize monoazo dyes, which are then further diazotized and coupled with different substituted tertiary amines to create a library of bisazo dyes. These dyes have demonstrated moderate to good light and washing fastness on polyester fabrics. The inherent thermal stability and versatile color properties of thiazole-based azo dyes make them valuable in the textile industry.

Luminescent Properties and Functional Materials Development

The this compound scaffold possesses inherent luminescent properties, making it a promising candidate for the development of various functional materials. The electronic structure, arising from the conjugation between the phenyl, thiazole, and pyridyl rings, allows for efficient absorption of light and subsequent emission in the visible region of the electromagnetic spectrum.

A study on isomeric 2-pyridyl 4-aryl thiazoles revealed that the 4-pyridyl isomers, including this compound, exhibit notable photophysical properties. The luminescent quantum yield, a measure of the efficiency of the fluorescence process, can be significantly influenced by substituents on the phenyl ring. For instance, the introduction of an electron-donating methoxy group at the para-position of the phenyl ring in a 4-pyridyl isomer has been shown to result in a high luminescence quantum yield. This tunability of luminescent properties through chemical modification is a key advantage in the design of functional materials.

The luminescent properties of this compound and its derivatives are often sensitive to their local chemical environment, a characteristic that is exploited in the development of molecular sensors. The nitrogen atoms in the thiazole and pyridine (B92270) rings can act as binding sites for metal ions, leading to changes in the compound's fluorescence.

A derivative, 4-phenyl-2-(2-pyridyl)thiazole (2-PTP), has been demonstrated as a "turn-on" fluorescent sensor for iron(III) ions (Fe³⁺) with good selectivity and reversibility acs.org. The binding of Fe³⁺ to the 2-PTP molecule restricts intramolecular rotation, leading to a significant enhancement of fluorescence. This same compound also exhibits pH-dependent dual-emission, making it a viable fluorescent sensor for pH acs.org. The protonation of the pyridine nitrogen at low pH alters the electronic structure and, consequently, the fluorescence emission.

The broader class of thiazole derivatives has been extensively reviewed as chemosensors for a variety of heavy metal ions, including Cd²⁺, Co²⁺, Cr³⁺, Ag⁺, Cu²⁺, Hg²⁺, Ni²⁺, Pb²⁺, and Zn²⁺. The interaction between the thiazole ring and these metal ions often results in a detectable colorimetric or fluorometric response. While not yet demonstrated for this compound itself, related heterocyclic compounds like 4-(pyrrol-1-yl)pyridine have been shown to act as chemosensors for anions such as nitrite (B80452). The potential for developing sensors for biomolecules also exists, leveraging the specific interactions between the thiazole derivative and biological targets.

The strong fluorescence and charge-transporting capabilities of thiazole-containing compounds make them attractive materials for use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). In an OLED, organic materials are used as the emissive layer, where the recombination of electrons and holes leads to the emission of light.

While specific studies detailing the integration of this compound into OLEDs are not widely available in the reviewed literature, the broader class of thiazolo[5,4-d]thiazole derivatives has been explored for such applications. These compounds are noted for their use as electroluminescent materials. In the architecture of an OLED, different organic layers are responsible for hole injection, hole transport, emission, and electron transport. Thiazole derivatives, due to their electronic properties, have been investigated for use in various layers. For instance, some have been proposed as host materials in the emissive layer, where they form a matrix for a dopant emitter. Others have been considered for hole-transporting layers (HTLs) or electron-transporting layers (ETLs), facilitating the movement of charge carriers to the emissive zone. The high thermal stability and potential for forming stable amorphous films are also crucial properties for materials used in OLEDs.

Potential in Liquid Crystals and Molecular Switches

The rigid, rod-like structure of this compound and its derivatives suggests their potential for application in liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. The synthesis of homologous series of compounds incorporating a thiazole ring has demonstrated the induction of liquid crystalline phases, such as nematic and smectic phases. The specific mesomorphic behavior is influenced by the molecular structure, including the length of terminal alkoxy chains.

Furthermore, derivatives of this compound have been investigated as molecular switches. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light. Phenylazothiazoles, which incorporate an azo group (-N=N-) linked to a thiazole ring, have been shown to undergo reversible trans-cis isomerization upon irradiation with visible light. This photoisomerization leads to significant changes in the molecule's geometry and electronic properties, which can be harnessed for applications in data storage, molecular machines, and photopharmacology. The trans isomer is typically more stable, but can be converted to the cis isomer with light of a specific wavelength, and the process can often be reversed with light of a different wavelength or by thermal relaxation.

Analysis of Photophysical Behavior of Derivatives

The photophysical properties of this compound are highly dependent on its molecular structure, and can be finely tuned by introducing various substituents onto the phenyl ring. A systematic study of 4-aryl-2-(4-pyridyl)thiazole derivatives provides valuable insights into these structure-property relationships. The key photophysical parameters include the wavelength of maximum absorption (λabs), the wavelength of maximum emission (λem), the Stokes shift (the difference between λem and λabs), and the fluorescence quantum yield (ΦF).

The following table summarizes the photophysical data for this compound and some of its para-substituted derivatives in ethanol (B145695).

CompoundSubstituent (R)λabs (nm)λem (nm)Stokes Shift (cm-1)ΦF (%)
4a-H326403630014
4b-F325402630015
4c-Cl330405600015
4d-Br332406590014
4e-CH3328404610017
4f-OCH3335408570021
4g-CN332410620012

The data indicates that the introduction of electron-donating groups, such as methoxy (-OCH₃), leads to a slight red-shift in both the absorption and emission maxima, and a significant increase in the fluorescence quantum yield. Conversely, an electron-withdrawing group like cyano (-CN) results in a lower quantum yield. This demonstrates the ability to modulate the luminescent properties of the this compound core through rational chemical design.

Catalytic Applications of 4 Phenyl 2 4 Pyridyl Thiazole and Its Complexes

Pyridyl-Thiazole Derivatives as Organic Catalysts

While direct studies on the use of 4-Phenyl-2-(4-pyridyl)thiazole as a standalone organic catalyst are not extensively documented, the broader class of pyridyl-thiazole derivatives has shown potential in organocatalysis. The catalytic activity of these molecules often stems from the interplay between the acidic thiazolium proton and the basic pyridyl nitrogen, which can facilitate a range of chemical transformations.

The thiazole (B1198619) ring, when quaternized to form a thiazolium salt, can act as a precursor to N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts for reactions such as the benzoin condensation, Stetter reaction, and transesterification. The pyridyl substituent in this compound could modulate the electronic properties of the thiazole ring, thereby influencing the stability and reactivity of the corresponding NHC. Furthermore, the basicity of the pyridyl nitrogen could be exploited in cooperative catalytic cycles.

Research on related thiazole derivatives has demonstrated their utility. For instance, various 2,4-disubstituted thiazoles have been synthesized and investigated for their biological and chemical activities. While often explored for their medicinal properties, the structural motifs present in these molecules are relevant to catalysis. The synthesis of novel 2,4-disubstituted-1,3-thiazole derivatives has been reported, with a focus on their anti-Candida activity mdpi.com. Although not a catalytic study, the synthetic methodologies developed can be applied to create a library of pyridyl-thiazole derivatives for screening in organocatalytic reactions.

The eco-friendly, one-pot synthesis of 2,4-disubstituted thiazoles under catalyst- and solvent-free conditions by grinding highlights the accessibility of these compounds researchgate.net. This ease of synthesis is a crucial factor for the development of practical organocatalysts.

Metal-Thiazole Complexes in Catalysis

The coordination of this compound to metal centers can give rise to complexes with diverse and potent catalytic activities. The bidentate nature of the ligand, with potential coordination through both the pyridyl nitrogen and the thiazole nitrogen or sulfur atoms, allows for the formation of stable metal complexes. The electronic properties of the phenyl and pyridyl substituents can be fine-tuned to modulate the catalytic performance of the metal center.

Aerobic oxidation reactions, which utilize molecular oxygen as the ultimate oxidant, are of great interest due to their environmental and economic advantages. Metal complexes of pyridyl-thiazole ligands are promising candidates for catalyzing such reactions. While specific data for this compound complexes in aerobic oxidation is scarce, studies on analogous systems provide valuable insights.

Copper complexes, in particular, have been extensively studied for aerobic oxidation catalysis. For instance, copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) systems have proven to be versatile and practical for the aerobic oxidation of alcohols nih.gov. The ligand environment around the copper center plays a crucial role in the catalytic cycle. A pyridyl-thiazole ligand like this compound could stabilize the copper ion in its various oxidation states (Cu(I) and Cu(II)) and facilitate the electron transfer processes inherent in the catalytic cycle. A proposed mechanism for copper-catalyzed aerobic oxidation of alcohols involves the formation of a Cu(II)-alkoxide intermediate, with the turnover-limiting step depending on the nature of the alcohol substrate nih.gov.

Ruthenium-based catalysts are also highly effective for the aerobic oxidation of alcohols. Efficient aerobic oxidation has been achieved using a biomimetic system involving a ruthenium complex that dehydrogenates the alcohol, with subsequent reoxidation of a quinone mediator by air, catalyzed by a cobalt-salen type complex nih.gov. Ruthenium carbonyl complexes bearing pyridine-alkoxide ligands have also demonstrated high catalytic activity for the oxidation of both primary and secondary alcohols frontiersin.org. The pyridyl moiety of this compound could serve as an effective binding site for ruthenium, creating a catalytically active complex for similar transformations.

Manganese complexes have also been employed for the catalytic oxidation of secondary alcohols using hydrogen peroxide as the oxidant rsc.org. The mechanism is believed to involve a high-valent manganese-oxo species. The coordination of a pyridyl-thiazole ligand could influence the reactivity and selectivity of such a catalyst.

The following table summarizes the catalytic performance of some related metal complexes in the aerobic oxidation of benzyl alcohol, providing a benchmark for the potential activity of this compound complexes.

Table 1: Catalytic Aerobic Oxidation of Benzyl Alcohol by Various Metal Complexes

Catalyst System Oxidant Temperature (°C) Time (h) Conversion (%) Selectivity (%) Turnover Number (TON)
(bpy)CuI/TEMPO/NMI Air Room Temp. 0.5 >99 >99 -
Ru complex 1 / Quinone / Co-salen Air - 1-2 High High -
Ruthenium Porphyrin O₂ 140 - up to 99 - -
Copper complexes with redox-active ligands O₂ Room Temp. - 90-96 - -

Optimizing the catalytic activity and increasing the turnover number (TON) are critical goals in catalyst development. For metal-thiazole complexes, this can be achieved through several strategies:

Ligand Modification: The electronic and steric properties of the this compound ligand can be systematically varied. For example, introducing electron-donating or electron-withdrawing groups on the phenyl or pyridyl rings can modulate the electron density at the metal center, thereby affecting its catalytic activity.

Choice of Metal Center: The nature of the metal ion has a profound impact on the catalytic performance. Screening different transition metals such as copper, ruthenium, rhodium, and manganese with the this compound ligand would be essential to identify the most active combination for a specific reaction. For instance, rhodium-catalyzed homogeneous asymmetric hydrogenation of naphthol derivatives has shown high yields and enantioselectivities, demonstrating the potential of tuning the metal-ligand combination for specific outcomes nih.gov.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and co-catalyst/additive concentration is crucial. For aerobic oxidations, the partial pressure of oxygen can significantly influence the reaction rate and catalyst stability. In some ruthenium-catalyzed systems, the choice of solvent and the presence of additives were found to be crucial for achieving high activity and selectivity nih.gov.

Catalyst Immobilization: Supporting the metal-thiazole complex on a solid support can enhance its stability, facilitate its recovery and reuse, and potentially improve its activity by preventing catalyst deactivation pathways such as dimerization.

The turnover number, which represents the number of substrate molecules converted per molecule of catalyst, is a key metric of catalyst efficiency. High TONs are desirable for practical applications. For example, in the aerobic oxidation of alcohols, some ruthenium-based systems have demonstrated high turnover frequencies nih.gov. Achieving high TONs with this compound complexes would require a systematic optimization of the factors mentioned above.

The following table provides examples of turnover numbers achieved with related catalytic systems, which can serve as a reference for future studies on this compound-based catalysts.

Table 2: Reported Turnover Numbers for Related Catalytic Systems

Catalytic Reaction Catalyst System Turnover Number (TON)
Aerobic Oxidation of Alcohols Ruthenium complex 1 / Quinone / Co-salen High TOF reported
Oxidative Kinetic Resolution of Secondary Alcohols Manganese complex -
Asymmetric Hydrogenation of Naphthol Derivatives Tethered rhodium-diamine catalysts -

Biological Activities and Mechanisms of Action of 4 Phenyl 2 4 Pyridyl Thiazole Analogs in Vitro Studies

Antimicrobial Activity (In Vitro)

Thiazole-containing compounds have been widely investigated for their ability to inhibit the growth of various pathogenic microorganisms. The core structure of 4-phenyl-2-(4-pyridyl)thiazole has served as a template for the development of numerous analogs with significant antimicrobial efficacy.

Analogs of this compound have demonstrated notable activity against a spectrum of bacteria. Studies have evaluated these compounds against common Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.

Research into thiazole-based pyrrolidine derivatives showed that a 4-F-phenyl derivative was particularly effective at inhibiting Gram-positive bacteria. biointerfaceresearch.com In one study, this compound exhibited significant zones of inhibition against S. aureus (30.53 ± 0.42 mm) and B. cereus (21.70 ± 0.36 mm) at a concentration of 400 µg. biointerfaceresearch.com Generally, Gram-positive bacteria have shown greater susceptibility to thiazole (B1198619) derivatives than Gram-negative bacteria. nih.gov For instance, a series of N-alkylated ciprofloxacin derivatives with anilide moieties demonstrated strong growth inhibition against B. subtilis compared to E. coli. plos.org Compounds 4e and 4g were highly active against Bacillus subtilis, with zones of inhibition of 40 ± 0.9 mm and 37 ± 1.4 mm, respectively. plos.org Conversely, compounds 4a and 4i were most active against Escherichia coli, showing inhibition zones of 38 ± 0.1 mm and 46 ± 1.8 mm. plos.org

Antibacterial Activity of Thiazole Analogs (Zone of Inhibition in mm)
CompoundBacterial StrainConcentration (µg)Zone of Inhibition (mm)Source
4-F-phenyl derivative (11)Staphylococcus aureus40030.53 ± 0.42 biointerfaceresearch.com
4-F-phenyl derivative (11)Bacillus cereus40021.70 ± 0.36 biointerfaceresearch.com
Compound 4eBacillus subtilisNot Specified40 ± 0.9 plos.org
Compound 4gBacillus subtilisNot Specified37 ± 1.4 plos.org
Compound 4aEscherichia coliNot Specified38 ± 0.1 plos.org
Compound 4iEscherichia coliNot Specified46 ± 1.8 plos.org

The antifungal properties of 4-phenylthiazole (B157171) analogs have been demonstrated against several pathogenic fungi. A compound identified as (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648), or 31C, showed high-efficiency, broad-spectrum activity. frontiersin.org Its minimum inhibitory concentration (MIC) against various pathogenic fungi ranged from 0.0625 to 4 µg/ml. frontiersin.org Specifically against Candida albicans, the MIC was as low as 0.0625 µg/ml, and at a concentration of 0.5 µg/ml, it exhibited significant fungicidal activity and inhibited biofilm formation. frontiersin.org

Another derivative, 2-cyclohexylidenhydrazo-4-phenyl-thiazole (EM-01D2), also displayed a broad spectrum of fungicidal activity and was effective against C. albicans at concentrations lower than amphotericin B and fluconazole. nih.gov This compound was also found to be active against fluconazole-resistant C. albicans isolates. nih.gov Further investigation revealed that its mechanism of action involves targeting the fungal cell wall. nih.gov Other studies have shown that certain thiazole derivatives exhibit enhanced antifungal activity, with MIC values against strains like Aspergillus fumigatus ranging between 6.25 and 12.5 µg/mL. nih.gov The genus Curvularia, an opportunistic fungus, has also been a subject of susceptibility testing, highlighting the broad interest in identifying effective antifungal agents. knaw.nl

Antifungal Activity of Thiazole Analogs (MIC in µg/ml)
CompoundFungal StrainMIC (µg/ml)Source
(4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C)Pathogenic Fungi (general)0.0625 - 4 frontiersin.org
(4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C)Candida albicans0.0625 frontiersin.org
2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT)Candida albicans0.4 - 1.9 nih.gov
Thiazole derivatives with amino or 8-quinolinyl moietiesAspergillus fumigatus6.25 - 12.5 nih.gov

The antimicrobial potency of thiazole derivatives is highly dependent on the nature and position of substituents on the phenyl and thiazole rings. Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on the benzene (B151609) ring tends to enhance antibacterial activity. biointerfaceresearch.com For instance, in a series of 4-(p-halophenyl)-thiazolyl compounds, a chloro substituent was found to be crucial for antibacterial activity, while a bromo substituent rendered the compounds inactive. nih.gov

For antifungal activity, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was shown to increase potency. nih.gov The presence of alkyl and acetyl groups has also been reported to increase antimicrobial activities. researchgate.net Conversely, substitutions with electron-donating groups like methyl and methoxy on the phenyl ring can decrease activity against Gram-negative bacterial strains. nanobioletters.com The linkage of other heterocyclic rings, such as pyrazoline, to the thiazole core also significantly influences the biological activity, with the substituents on these appended rings playing a critical role. nih.gov

Anti-Inflammatory Activity (In Vitro)

Several studies have confirmed the anti-inflammatory potential of 4-phenylthiazole analogs through in vitro assays. The albumin denaturation method is a common technique used to evaluate anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.

A series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated using this method. rasayanjournal.co.in Among these, compounds with methyl (6a), nitro (6c), and hydroxyl (6g) substituents on the 4-phenyl ring exhibited good anti-inflammatory activity. rasayanjournal.co.in Specifically, 2-(2,3-dimethylphenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide (6a) and 2-(2,3-dimethylphenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide (6c) showed better activity than the standard drug diclofenac sodium at concentrations of 800 µg/ml and 1600 µg/ml. rasayanjournal.co.in For example, compound 6c showed 79.93% inhibition of protein denaturation at 1600 µg/ml. rasayanjournal.co.in Other research confirms that nitro-substituted thiazole derivatives show promising anti-inflammatory effects. wjpmr.com

In Vitro Anti-Inflammatory Activity of Thiazole Analogs (% Inhibition of Protein Denaturation)
CompoundConcentration (µg/ml)% InhibitionSource
Compound 6a80076.62 rasayanjournal.co.in
Compound 6a160078.81 rasayanjournal.co.in
Compound 6c40071.20 rasayanjournal.co.in
Compound 6c80075.65 rasayanjournal.co.in
Compound 6c160079.93 rasayanjournal.co.in

Anticancer/Antiproliferative Activity (In Vitro)

The potential of 4-phenylthiazole analogs as anticancer agents has been explored through their cytotoxic effects on various human cancer cell lines. These in vitro studies measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Thiazole derivatives have shown efficacy against a range of cancer cell lines, including those from breast (MCF-7), colon (HCT-116), and neuroblastoma (SKNMC) cancers. In one study, a synthesized thiazole derivative (CP1) demonstrated potent activity with IC50 values of 4.8 µg/ml against MCF-7 cells and 4.7 µg/ml against HCT-116 cells. ekb.eg

Another series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives was tested against three human cancer cell lines. nih.gov Compound 4c, featuring a para-nitro substituent, showed the highest activity against the SKNMC neuroblastoma cell line with an IC50 of 10.8 ± 0.08 µM. nih.gov Compound 4d, with a meta-chlorine, was most effective against the Hep-G2 liver cancer cell line (IC50 = 11.6 ± 0.12 µM). nih.gov The MCF-7 breast cancer cell line was generally the most resistant to the tested compounds in this series. nih.gov

Furthermore, a thiazolo[4,5-d]pyrimidine derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govrasayanjournal.co.inthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b), was identified as a highly active compound in the National Cancer Institute's NCI-60 screen. mdpi.com It showed significant growth inhibition against colon cancer cell lines HCT-116 and SW620, and breast cancer cell line MCF-7. mdpi.com

Antiproliferative Activity of Thiazole Analogs (IC50)
CompoundCancer Cell LineIC50Source
CP1HCT-116 (Colon)4.7 µg/ml ekb.eg
CP1MCF-7 (Breast)4.8 µg/ml ekb.eg
Compound 4c (para-nitro)SKNMC (Neuroblastoma)10.8 ± 0.08 µM nih.gov
Compound 4d (meta-chlorine)Hep-G2 (Liver)11.6 ± 0.12 µM nih.gov

Molecular Targets in Cancer Pathways

Recent research has highlighted the potential of this compound analogs as anticancer agents, with studies pointing towards their interaction with key components of cancer signaling pathways.

RAS p21 Receptor Interaction

The Ras family of small GTPases, including the p21 receptor, are critical regulators of cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers. Certain 4-halogeno-2,5-disubstituted-1,3-thiazole derivatives have been investigated for their ability to inhibit Ras oncogene activity. For instance, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone has been shown to inhibit Ras activity in cancer cells, suggesting that this class of compounds could disrupt aberrant Ras signaling, a key driver of tumorigenesis. nih.gov

DNA Binding Properties

The interaction of small molecules with DNA can lead to the inhibition of replication and transcription, ultimately inducing cancer cell death. Several studies have explored the DNA binding properties of thiazole derivatives. For example, a series of novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives were synthesized and their interaction with calf thymus DNA (CT-DNA) was investigated. nih.gov Compounds incorporating thienyl and pyridyl moieties demonstrated good binding characteristics towards CT-DNA. nih.gov These findings suggest that some this compound analogs may exert their cytotoxic effects through direct interaction with DNA. nih.gov However, it is important to note that not all thiazole derivatives exhibit this property; one study on a specific 4-phenylthiazole derivative found it to be inactive in terms of DNA binding and cytotoxicity. researchgate.netmdpi.com

Enzyme Inhibition Studies (In Vitro)

The ability of this compound analogs to inhibit specific enzymes is a key aspect of their biological activity.

Inhibition of Human Carbonic Anhydrase Isozymes (hCA I, hCA II)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, such as hCA IX and XII, are overexpressed in various tumors and are considered important targets for cancer therapy. In contrast, hCA I and II are ubiquitous cytosolic isoforms. A number of studies have demonstrated that sulfonamide-bearing thiazole derivatives can act as potent inhibitors of these enzymes. For instance, a series of N-protected thiazole derivatives showed significant inhibitory activity against hCA I and hCA II, with Ki values in the nanomolar range. nih.gov Another study on novel thiazolone-benzenesulphonamides also reported low nanomolar inhibition of hCA I and hCA II. tandfonline.com These findings indicate that the thiazole scaffold can be effectively utilized to design inhibitors of carbonic anhydrases.

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Thiazole Derivatives

Compound Type hCA I Inhibition (Ki) hCA II Inhibition (Ki) Reference
N-protected thiazole derivatives 46.85-587.53 nM 35.01-578.06 nM nih.gov

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Several studies have reported the AChE inhibitory activity of this compound analogs. For example, N-acyl-4-phenylthiazole-2-amines were found to have a certain inhibitory activity on AChE in vitro. nih.gov Another study on a series of N-acyl-4-(4-aminoalkoxy-phenyl)-thiazole-2-amine derivatives showed that all derivatives were capable of inhibiting AChE, with some exhibiting higher potency than the reference compound tacrine. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibition by Thiazole Derivatives

Compound IC50 (µM) Reference
8c (N-Acyl-4-phenylthiazole-2-amine) 0.51 nih.gov
4i (N-acyl-4-(4-aminoalkoxy-phenyl)-thiazole-2-amine) 0.002 researchgate.net

Inhibition of Alpha Amylase

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibition of this enzyme can help to control postprandial hyperglycemia in diabetic patients. While research on the direct inhibition of alpha-amylase by this compound is limited, studies on related heterocyclic compounds like 1,2,4-triazole (B32235) derivatives have shown potent dual inhibition of both α-amylase and α-glucosidase. nih.govresearchgate.net This suggests that the broader class of nitrogen-containing heterocyclic compounds, which includes thiazoles, may have the potential for α-amylase inhibition.

Targeting Glucosamine-6-phosphate Synthase

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthetic pathway, which is involved in the formation of essential macromolecules. This enzyme is considered a promising target for the development of antimicrobial and antidiabetic agents. nih.govtandfonline.comresearchgate.netnih.gov Molecular docking studies have been used to predict the binding of various heterocyclic compounds, including thiazole derivatives, to the active site of GlcN-6-P synthase. researchgate.net These computational studies suggest that the thiazole scaffold could serve as a basis for designing inhibitors of this enzyme. researchgate.net

Antioxidant Activity (In Vitro)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. The antioxidant potential of this compound analogs has been investigated in several in vitro studies. The radical scavenging activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

A study on novel benzylideneiminophenylthiazole analogues demonstrated weak to moderate antioxidant activity, with the most potent compound being 7f. nih.gov Another study on thiazolo[4,5-b]pyridine derivatives also reported antioxidant activity, which was evaluated by their scavenging effect on DPPH radicals. pensoft.net Furthermore, research on phenolic thiazoles has highlighted the significant antioxidant and antiradical activity of these compounds, which is attributed to the presence of phenolic groups and the hydrazone moiety. nih.gov

Table 3: Antioxidant Activity of Thiazole Derivatives

Compound Type Assay Activity Reference
Benzylideneiminophenylthiazole analogues DPPH Weak to moderate nih.gov
Thiazolo[4,5-b]pyridine derivatives DPPH Active pensoft.net

DPPH Scavenging Assays

The antioxidant potential of various thiazole derivatives has been investigated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely used to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors. The assay is based on the reduction of the stable DPPH radical, which results in a color change from violet to pale yellow, measured spectrophotometrically. mdpi.com

In a study on phenolic thiazoles, several compounds demonstrated significant DPPH radical scavenging activity. nih.gov For instance, compounds designated as 5a-b, 7a-b, and 8a-b showed notable capacity to scavenge the DPPH radical, with their performance compared against standard antioxidants like ascorbic acid and trolox. nih.gov The antioxidant activity of these compounds is often attributed to the presence of hydroxyl groups on the phenyl ring, which can donate a hydrogen atom to the DPPH radical.

Another study investigating a series of spiro pyrrolo[3,4-d]pyrimidine derivatives, which incorporate a thiazole-like scaffold, also reported on their antioxidant activities. nih.gov The findings revealed that some of these compounds exhibited strong antioxidant potential, with IC50 values indicating their effectiveness in scavenging DPPH radicals. nih.gov Specifically, compound 11 from this series showed strong activity with an IC50 value of 33.0 µg/mL, while compound 6 had a moderate activity with an IC50 of 94.04 µg/mL, compared to ascorbic acid with an IC50 of 4.08 µg/mL. nih.gov

The following table summarizes the DPPH scavenging activity of selected thiazole analogs from the literature.

CompoundDPPH Scavenging Activity (IC50 µg/mL)Reference Compound (IC50 µg/mL)
Compound 5b50.34Not specified in the provided text
Compound 7b42.36
Compound 11 (spiro pyrrolo[3,4-d]pyrimidine)33.0Ascorbic Acid (4.08)
Compound 6 (spiro pyrrolo[3,4-d]pyrimidine)94.04

Other Investigated Biological Activities (In Vitro)

Antiviral Activity

Thiazole derivatives have been the subject of extensive research for their potential antiviral activities against a broad spectrum of viruses. nih.gov These compounds have shown inhibitory effects against influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, bovine viral diarrhea virus (BVDV), chikungunya virus, and human immunodeficiency viruses (HIV). nih.gov

In one study, new derivatives of 2-aminothiazole (B372263) and 1,2,4-triazole were synthesized and evaluated for their antiviral properties. researchgate.net While none of the compounds were active against Reo-1, Sb-1, VSV, RSV, YFV, and VV viruses, several showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV). researchgate.net Specifically, six oxindole derivatives (6, 12, 13, 52, 56, 58) and three triazole analogues (73, 75, 77) were moderately active, with compound 52 being the most potent with an EC50 of 6.6 µM. researchgate.net Furthermore, compounds 13 and 73 exhibited moderate activity against Coxsackie Virus B2 (CVB-2), and several compounds showed moderate activity against HIV-1. researchgate.net

Another study focused on novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines, which were assessed for their antiviral activity against the influenza A/Puerto Rico/8/34 virus. mdpi.com These compounds generally displayed low toxicity and some demonstrated moderate antiviral effects. mdpi.com

The table below presents the antiviral activity of selected thiazole derivatives.

CompoundVirusActivity (EC50 µM)
Compound 52 (oxindole derivative)Bovine Viral Diarrhoea Virus (BVDV)6.6
Compound 13 (oxindole derivative)Coxsackie Virus B2 (CVB-2)>40
Compound 73 (triazole analogue)>18
Various oxindole and triazole derivativesHIV-1>16 – >59

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents, with thiazole derivatives showing promise in this area. dergipark.org.tr A series of 2-aminothiazole analogs were synthesized and evaluated for their activity against M. tuberculosis. plos.org Structure-activity relationship (SAR) studies revealed that substitutions at the C-2 and C-4 positions of the thiazole ring are crucial for activity. plos.org For instance, a 2-pyridyl moiety at the C-4 position was found to be essential for antibacterial efficacy. plos.org The most potent analog identified in this study was 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine (20), which exhibited significant activity. plos.org

In another study, pyrazolylpyrazoline derivatives were synthesized and tested for their in vitro antitubercular activity. acs.org Several of these compounds demonstrated excellent percentage inhibition against M. tuberculosis. acs.org Compounds 9k and 9o were particularly potent, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL, which is more potent than the reference drug rifampicin (MIC = 40 µg/mL). acs.org

The following table summarizes the antitubercular activity of selected thiazole-containing compounds.

CompoundActivity (MIC µg/mL)Reference Drug (MIC µg/mL)
Compound 9k (pyrazolylpyrazoline derivative)12.5Rifampicin (40)
Compound 9o (pyrazolylpyrazoline derivative)12.5
Compound 9l (pyrazolylpyrazoline derivative)25Not specified in the provided text
Compound 9p (pyrazolylpyrazoline derivative)25

Antiparasitic Activity (e.g., Anti-Giardial Activity)

Thiazole derivatives have also demonstrated potential as antiparasitic agents, particularly against Giardia lamblia (syn. Giardia intestinalis), the protozoan parasite responsible for giardiasis. mdpi.comresearchgate.net A study on 2-amino-4-arylthiazole derivatives revealed significant in vitro activity against G. intestinalis. researchgate.net Two compounds, ATZ-1 and ATZ-2, were particularly effective, reducing the viability and growth of the parasites in a dose-dependent manner with IC50 values of 0.15 µg/mL and 0.18 µg/mL, respectively. researchgate.net

Research on nitazoxanide analogs, which contain a nitrothiazole moiety, has also shown promising results. mdpi.com Several of these analogs exhibited high selectivity and potent activity against G. lamblia trophozoites, with IC50 values lower than currently used drugs. mdpi.com These compounds were also found to be effective against drug-resistant strains of the parasite. mdpi.com

The table below presents the anti-giardial activity of selected thiazole derivatives.

CompoundAnti-Giardial Activity (IC50 µg/mL)
ATZ-1 (2-amino-4-arylthiazole derivative)0.15
ATZ-2 (2-amino-4-arylthiazole derivative)0.18

Proteasome Inhibitory Activity

The proteasome is a crucial cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. Certain thiazole-containing natural products, known as thiazole antibiotics, have been investigated for their ability to inhibit proteasome activity. nih.govnih.gov

Studies have shown that the thiazole antibiotics Siomycin A and thiostrepton act as proteasome inhibitors in mammalian tumor cells. nih.gov However, other thiazole antibiotics such as berninamycin, micrococcin P1 and P2, thiocillin, and YM-266183 did not exhibit proteasome inhibitory activity. nih.govnih.gov This suggests that specific structural features are required for this biological effect. Further investigation revealed that a structural modification of thiostrepton, thiostrepton methyl ester, also lacked proteasome inhibitory activity. nih.gov The data suggest that the B ring of thiostrepton and Siomycin A, which is absent in the other tested thiazole antibiotics, is critical for their proteasome inhibitory function. nih.gov

The following table summarizes the proteasome inhibitory activity of various thiazole antibiotics.

CompoundProteasome Inhibitory Activity
Siomycin AInhibitor
ThiostreptonInhibitor
BerninamycinNot an inhibitor
Micrococcin P1Not an inhibitor
Micrococcin P2Not an inhibitor
ThiocillinNot an inhibitor
YM-266183Not an inhibitor
Thiostrepton methyl esterNot an inhibitor

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Bioactive Analogs with Tuned Properties

The core structure of 4-Phenyl-2-(4-pyridyl)thiazole offers a versatile platform for the design and synthesis of novel bioactive analogs. By strategically modifying the phenyl and pyridyl rings, as well as the thiazole (B1198619) core, researchers can fine-tune the compound's steric and electronic properties to enhance its biological activity.

Recent studies have demonstrated that derivatives of the pyridine-thiazole motif exhibit significant therapeutic potential. For instance, some analogs have shown promising results as anticancer agents, with high antiproliferative activity against various tumor cell lines. mdpi.com Structure-activity relationship (SAR) studies are crucial in this area, providing insights into how specific structural modifications influence biological outcomes. mdpi.com For example, the introduction of different substituents on the phenyl ring has been shown to modulate the anticancer and antimicrobial activities of these compounds. mdpi.comnih.gov The synthesis of these new analogs often employs multi-step reaction sequences, starting from precursors like 3-cyanopyridine (B1664610) and various substituted thiobenzamides. acs.orgwiley.com

Starting MaterialReagentResulting CompoundReference
3-cyanopyridineP₄S₁₀Pyridine-3-carbothiamide acs.org
Pyridine-3-carbothiamideEthyl-2-chloroacetoacetateEthyl-5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate acs.org
Ethyl-5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylateHydrazine (B178648) hydrate5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide acs.org
4-substituted thiobenzamidesN-[4-(2-bromoacetyl)phenyl]acetamideThiazole compounds wiley.com

Further Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is a key area of ongoing research. Early investigations have shown that some thiazole-based compounds can inhibit bacterial DNA replication by interacting with DNA gyrase B enzymes. This discovery has established the pyridine-thiazole scaffold as a valuable lead for developing new antimicrobial agents. jchemrev.com

More recent research has focused on the anticancer properties of these compounds. Novel pyridine-thiazole hybrids have demonstrated significant cytotoxic activity against cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. The proposed mechanisms of action are diverse and include the inhibition of various protein and lipid kinases, which are crucial for cancer cell growth and proliferation. mdpi.com For example, some thiazole derivatives have been found to inhibit c-Met kinase, CDK1, and STAT3 regulatory proteins. mdpi.com The development of targeted therapies for lung cancer using 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives is also an active area of investigation. nih.gov

Development of Advanced Functional Materials Based on Pyridyl-Thiazole Scaffolds

The unique photophysical properties of the pyridyl-thiazole scaffold make it a promising candidate for the development of advanced functional materials. The presence of both pyridyl and thiazole rings contributes to π-π stacking interactions, which can influence the material's electronic and optical properties. Thiazole-derived luminous compounds have found applications as molecular sensors for metal ions and in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Thiazolothiazole (TTZ)-based metal-organic frameworks (MOFs) represent an emerging class of functional materials. rsc.org These materials exhibit exceptional fluorescence properties and possess multiple coordination sites, making them suitable for applications in environmental monitoring, biomedical diagnostics, and sustainable technologies. rsc.org The rigid and planar structure of the TTZ scaffold enhances charge-carrier mobility and oxidative stability, which are desirable characteristics for semiconductor materials and organic solar cells. rsc.org

Material TypePotential ApplicationKey PropertyReference
Thiazole-derived luminous compoundsMolecular sensors, OLEDsPhotophysical properties researchgate.net
Thiazolothiazole (TTZ)-based MOFsEnvironmental monitoring, biomedical diagnosticsFluorescence, multiple coordination sites rsc.org
TTZ-based materialsSemiconductor materials, organic solar cellsCharge-carrier mobility, oxidative stability rsc.org

Exploration of New Catalytic Systems for Sustainable Chemistry

The pyridyl-thiazole scaffold is also being explored for its potential in catalysis. The ability of the thiazole ring to coordinate with metal ions makes it a versatile ligand for the development of new catalytic systems. Copper(II) complexes with pyridyl-thiazole ligands have been shown to catalyze oxidation reactions, such as the oxidation of p-aminophenol, offering an efficient and environmentally friendly method for water purification. researchgate.net

Recent advances in green chemistry have focused on the development of reusable and eco-friendly catalysts. mdpi.com Magnetically recoverable nanocatalysts, for instance, have been employed for the synthesis of thiazole derivatives, simplifying the purification process and reducing waste. researchgate.net Chitosan-based catalysts are also being investigated for their potential in organic synthesis. mdpi.com The development of these new catalytic systems aligns with the principles of green chemistry, aiming to minimize environmental impact while maintaining high reaction efficiency. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental methods is accelerating the discovery and development of new this compound derivatives. Computational techniques, such as molecular docking and density functional theory (DFT) calculations, allow researchers to predict the biological activity and properties of new compounds before they are synthesized. researchgate.net This rational drug design approach helps to prioritize the synthesis of the most promising candidates, saving time and resources.

Molecular docking studies have been used to investigate the binding interactions between thiazole derivatives and their biological targets, such as DNA gyrase and various kinases. researchgate.netresearchgate.net These studies provide valuable insights into the structure-activity relationships of these compounds and guide the design of more potent and selective inhibitors. researchgate.netresearchgate.net In silico ADME (absorption, distribution, metabolism, and excretion) predictions are also used to evaluate the pharmacokinetic properties of new drug candidates at an early stage of development. dergipark.org.tr

Computational MethodApplicationBenefitReference
Molecular DockingPredicting binding interactions with biological targetsGuides the design of potent and selective inhibitors researchgate.netresearchgate.net
Density Functional Theory (DFT)Calculating molecular propertiesPredicts reactivity and stability researchgate.net
In silico ADMEEvaluating pharmacokinetic propertiesEarly assessment of drug-likeness dergipark.org.tr

Q & A

Basic: What are the common synthetic routes for 4-Phenyl-2-(4-pyridyl)thiazole, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core, followed by coupling with pyridine-containing precursors. Key steps include:

  • Thiazole ring formation : Reacting thiourea with α-bromoketones (e.g., bromoacetophenone derivatives) under acidic or basic conditions. For example, Hantzsch thiazole synthesis is widely used .
  • Pyridyl group incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to attach the 4-pyridyl moiety to the thiazole ring .
  • Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for cyclization), and catalysts (e.g., Pd for cross-coupling). Monitoring via TLC and NMR ensures intermediate purity .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:
A combination of techniques is critical:

  • 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 7.0–8.5 ppm for pyridyl/thiazole) and carbon environments. Pyridyl C2 and thiazole C4 show distinct shifts due to electronegativity .
  • IR Spectroscopy : Validate functional groups (e.g., C=N stretch ~1600 cm⁻¹ in thiazole) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced: What strategies are effective in resolving contradictory biological activity data for thiazole derivatives across different studies?

Answer:
Contradictions often arise from assay variability or compound instability. Mitigation strategies include:

  • Standardized Assays : Use validated cell lines (e.g., MCF-7 for cytotoxicity) and controls (e.g., cisplatin for IC50 comparison) .
  • Orthogonal Assays : Confirm anti-proliferative activity via both MTT and colony formation assays .
  • Stability Studies : Monitor compound degradation in DMSO/PBS via LC-MS to rule out false negatives .
  • Dose-Response Curves : Use 8–10 concentration points to improve IC50 accuracy .

Advanced: How can computational modeling be integrated with experimental data to predict the binding modes of this compound to biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR kinase). The pyridyl nitrogen may form hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF to identify critical residues .
  • QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data to guide structural modifications .

Basic: What are the optimal conditions for crystallizing this compound for X-ray diffraction studies?

Answer:

  • Solvent Selection : Slow evaporation from DCM/hexane (1:3) promotes single-crystal growth .
  • Temperature Control : Crystallize at 4°C to reduce nucleation rate.
  • Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution data. SHELXL is recommended for refinement, leveraging its robust handling of aromatic heterocycles .

Advanced: How can researchers address challenges in synthesizing this compound derivatives with high regioselectivity?

Answer:

  • Directing Groups : Introduce transient protecting groups (e.g., Boc on pyridyl nitrogen) to steer coupling reactions .
  • Microwave Synthesis : Reduce side products via rapid, controlled heating (e.g., 150°C for 10 minutes) .
  • Catalytic Systems : Employ Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling, achieving >90% regioselectivity for 4-pyridyl substitution .

Basic: What analytical techniques are critical for assessing the purity of this compound in solution-phase studies?

Answer:

  • HPLC-DAD : Use a C18 column (MeCN/H2O gradient) with diode array detection to identify UV-active impurities .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
  • Melting Point : Compare observed mp (e.g., 180–182°C) with literature to detect polymorphic forms .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to enhance the pharmacological profile of this compound?

Answer:

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to boost metabolic stability .
  • Bioisosteric Replacement : Replace pyridyl with isoquinoline to improve binding affinity .
  • Pharmacokinetic Profiling : Assess logD (octanol/water) and plasma protein binding to optimize bioavailability .

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